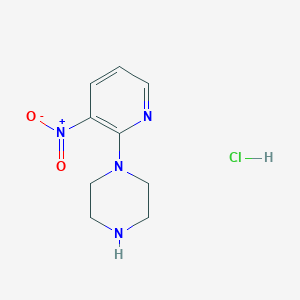

1-(3-Nitropyridin-2-yl)piperazine hydrochloride

描述

属性

IUPAC Name |

1-(3-nitropyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEZDCOLGAOCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride typically involves the reaction of 3-nitropyridine with piperazine under specific conditions. One common synthetic route includes the following steps:

Reaction of 3-nitropyridine with piperazine: This reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

化学反应分析

1-(3-Nitropyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acetonitrile as a solvent, potassium carbonate as a base, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biological Activities

1-(3-Nitropyridin-2-yl)piperazine hydrochloride exhibits a range of biological activities, making it a valuable scaffold in drug development.

Neuropharmacology

Research indicates that this compound interacts with various neurotransmitter receptors, including dopamine D2L/D3 and serotonin 5-HT1A receptors. Its mechanism of action involves modulation of neurotransmitter systems, which is crucial for developing treatments for psychiatric disorders such as schizophrenia and depression .

Urease Inhibition

Recent studies have demonstrated that derivatives of 1-(3-Nitropyridin-2-yl)piperazine exhibit significant urease inhibitory activity against Helicobacter pylori. Compounds synthesized from this scaffold showed IC50 values lower than standard inhibitors like thiourea, indicating potential for treating infections caused by this pathogen .

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity. The compound reduced oxidative stress markers and improved cell viability, suggesting its potential as a neuroprotective agent in Alzheimer's disease .

Enzyme Inhibition Studies

A study focusing on the compound's ability to inhibit β-secretase revealed an IC50 value of 15.4 nM, highlighting its strong potential for therapeutic application in neurodegenerative diseases .

Hemolysis Potential

The hemolytic activity of various derivatives was assessed to determine their biocompatibility. Compounds such as 7e and 7h exhibited favorable hemolysis percentages comparable to phosphate-buffered saline (PBS), indicating their safety for potential therapeutic use .

Data Tables

| Activity | IC50 Value (µM) | Comparison |

|---|---|---|

| Urease Inhibition (5b) | 2.0 ± 0.73 | Better than thiourea (23.2) |

| β-secretase Inhibition | 15.4 | Significant neuroprotective effect |

| Hemolysis (7e) | Low | Comparable to PBS |

作用机制

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the survival of certain pathogens that rely on urease activity.

相似化合物的比较

Structural Analogues with Arylpiperazine Moieties

Key Compounds and Substituent Effects:

Key Comparisons:

- Electron-Withdrawing Groups: The nitro group in 1-(3-nitropyridin-2-yl)piperazine may enhance receptor binding through stronger electronic effects compared to chloro (mCPP) or trifluoromethyl groups. For example, mCPP exhibits 5-HT1B/1C agonism and locomotor suppression , while the nitro analogue’s activity remains underexplored but could show distinct receptor subtype selectivity .

- Heterocyclic vs.

Pharmacological Activity

- Serotonin Receptor Modulation: mCPP (3-chlorophenyl) suppresses locomotor activity via 5-HT1C/1B receptors, with effects potentiated by serotonin depletion . 1-(3-Nitropyridin-2-yl)piperazine’s nitro group may shift receptor affinity toward 5-HT1A or 5-HT2 subtypes, similar to how trifluoromethyl groups in 1-[3-(trifluoromethyl)phenyl]-piperazine enhance 5-HT1B-mediated antinociception .

- Antimicrobial Activity:

Structure-Activity Relationship (SAR) Trends

- Substituent Position:

- Linker Flexibility: Compounds like HBK15 with phenoxyethyl linkers show enhanced receptor interaction due to increased conformational flexibility. The rigid pyridine ring in the target compound may limit this but improve metabolic stability .

生物活性

1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a compound that belongs to the class of piperazine derivatives. It features a nitropyridine moiety attached to a piperazine ring, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is particularly relevant in neuropharmacology and drug development, serving as a scaffold for designing new pharmacological agents targeting neurological disorders.

- Molecular Formula : C9H13ClN4O2

- Molecular Weight : Approximately 244.68 g/mol

- Structure : The compound consists of a piperazine ring with a 3-nitropyridine group attached, which enhances its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of commercially available starting materials such as nitropyridine and piperazine. Common parameters for the synthesis include temperature control and stirring for several hours to ensure complete reaction .

Biological Activity

This compound exhibits significant biological activity, particularly in the context of neurological applications. Its mechanism of action primarily involves interactions with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it may act as an antagonist or agonist at various receptor sites, including:

- Dopamine Receptors (D2L/D3)

- Serotonin Receptors (5-HT1A)

Studies utilizing cyclic adenosine monophosphate (cAMP) assays have demonstrated its functional activity on these receptors, suggesting potential therapeutic applications in treating psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : Research has shown that this compound can modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Its ability to interact with these receptors positions it as a candidate for developing treatments for depression and anxiety disorders .

- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, suggesting that this compound may also be explored for applications beyond neuropharmacology .

- Mechanistic Studies : Detailed mechanistic studies have highlighted its reactivity towards electrophiles due to the presence of nitrogen atoms in the piperazine ring, as well as its potential for reduction due to the nitro group .

Comparative Analysis of Biological Activities

Future Directions

Research continues into optimizing the structure of this compound for improved efficacy and reduced side effects in therapeutic contexts. The ongoing exploration of its biological activities may lead to novel applications in both psychiatric treatment and infectious disease management.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Nitropyridin-2-yl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution between piperazine derivatives and halogenated pyridine precursors. For example, coupling 3-nitropyridine-2-carboxylic acid with piperazine under acidic conditions (e.g., HCl) can yield the target compound. Solvent choice (e.g., ethanol vs. toluene) and temperature (ambient vs. reflux) critically affect reaction kinetics and purity . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and nitropyridine moiety (δ 8.0–9.0 ppm for aromatic protons) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z calculated for C₉H₁₁N₄O₂Cl) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and salt formation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility in DMSO (>50 mg/mL) facilitates in vitro assays, while stability studies (TGA/DSC) indicate decomposition above 200°C. Store desiccated at −20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability without compromising purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions and improve reproducibility.

- Catalysis : Explore Pd-mediated cross-coupling for regioselective nitropyridine functionalization .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies resolve contradictions in reported biological activities (e.g., serotonin receptor vs. kinase inhibition)?

- Methodological Answer :

- Target Profiling : Conduct broad-panel receptor binding assays (e.g., CEREP panels) to identify off-target interactions .

- Structure-Activity Relationship (SAR) : Modify the nitropyridine or piperazine moieties and compare IC₅₀ values across assays .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities for serotonin (5-HT₂A) vs. kinase domains (e.g., EGFR) .

Q. How can researchers address challenges in formulating this compound for in vivo studies?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to improve bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance blood-brain barrier penetration for CNS targets .

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. What analytical methods are recommended for detecting trace impurities or degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。